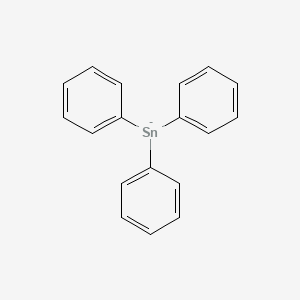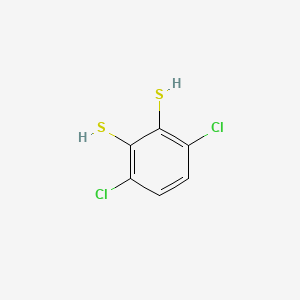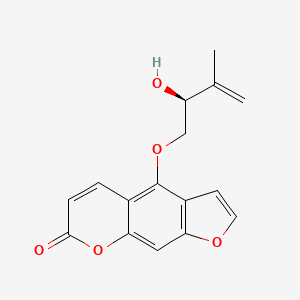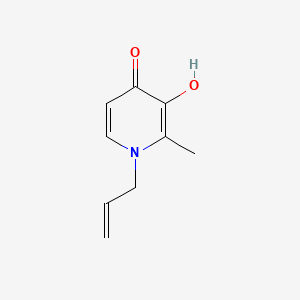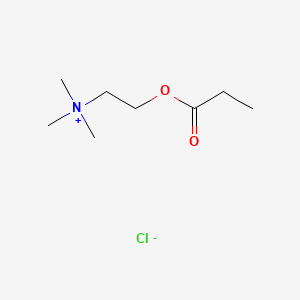![molecular formula C19H21NO4 B1227083 N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
科学的研究の応用
Photoresponsive Polymers
Polymers derived from acrylamide derivatives, such as N-isopropylacrylamide copolymerized with various acrylamide derivatives, exhibit photoresponsive behavior. These polymers are soluble in cold water and demonstrate changes in hydrophobicity and lower critical solution temperatures (LCSTs) upon UV and visible light irradiation due to azobenzene unit isomerization. This property suggests potential applications in smart coatings or materials that respond to light stimuli (Akiyama & Tamaoki, 2004).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, certain acrylamide derivatives have shown significant inhibition effects on copper corrosion in nitric acid solutions, suggesting their utility in protecting metals from corrosive environments. This is evidenced by chemical and electrochemical methods, highlighting the potential of acrylamide derivatives in industrial applications to enhance the longevity of metal components (Abu-Rayyan et al., 2022).
Polymer Synthesis and Characterization
The synthesis of acrylamide derivatives, such as N-(2-bromo-4-methoxyphenyl)acrylamide, through methods like acylation indicates the versatility and efficiency of producing acrylamide-based polymers. These methodologies provide a foundation for developing novel materials with tailored properties for specific applications, ranging from industrial uses to potential biomedical applications, due to their high yield and environmental benignity (Jia-cheng, 2012).
Drug Delivery Systems
Acrylamide polymers have been explored for their tunable properties, such as thermoresponsiveness adjustable by pH and CO2 levels. This adaptability makes them suitable candidates for creating smart drug delivery systems that can respond to specific physiological conditions, thereby improving the efficacy and targeting of therapeutic agents (Jiang et al., 2014).
Electrophysiological Evaluations
Acrylamides have been synthesized and evaluated for their effects on outward potassium currents, specifically through their action on KCNQ2 potassium channels. This suggests potential applications in neurological research and therapy, especially in the context of conditions like migraine, where modulation of ion channels can provide therapeutic benefits (Wu et al., 2004).
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO4/c1-22-16-10-7-15(8-11-16)9-12-19(21)20-13-14-24-18-6-4-3-5-17(18)23-2/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
InChIキー |
LAKMFTJKVYGEBL-FMIVXFBMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCOC2=CC=CC=C2OC |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)
![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)
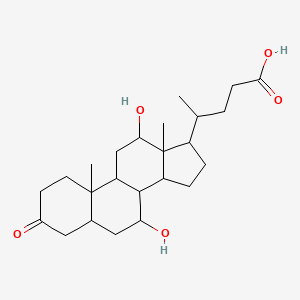
![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)
![4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)
![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)
![2,3-Dihydro-1,4-benzodioxin-3-carboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1227014.png)
